molecular formula C16H20BNO2 B2995470 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile CAS No. 1346264-25-2

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile

Cat. No.: B2995470
CAS No.: 1346264-25-2
M. Wt: 269.15
InChI Key: PZSNJALXNOCBSV-UHFFFAOYSA-N
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Description

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarbonitrile is a boronic acid derivative with a phenyl group attached to a cyclopropane ring and a nitrile group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting phenylboronic acid with cyclopropanecarbonitrile under suitable conditions, such as using a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This reaction is commonly used to form carbon-carbon bonds by coupling the boronic acid derivative with halides or triflates.

  • Oxidation and Reduction: The compound can undergo oxidation to form phenylboronic acid derivatives or reduction to form corresponding boronic esters.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the boronic acid moiety, leading to various derivatives.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in cross-coupling reactions.

  • Bases: Such as potassium carbonate or sodium hydroxide.

  • Solvents: Organic solvents like toluene or dimethylformamide (DMF).

Major Products Formed:

  • Boronic Esters: Resulting from reduction reactions.

  • Coupled Products: Formed through Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

The compound contains atetramethyl-1,3,2-dioxaborolane group , which is known to be involved in various chemical reactions such as borylation, hydroboration, and coupling with aryl iodides .

Mode of Action

The tetramethyl-1,3,2-dioxaborolane group in the compound can undergo several reactions. It can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Additionally, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .

Biochemical Pathways

The compound can affect various biochemical pathways through its reactions. For instance, the borylation reaction can lead to the formation of pinacol benzyl boronate , which can further participate in other biochemical reactions.

Result of Action

The result of the compound’s action would depend on the specific reactions it undergoes and the biochemical pathways it affects. For instance, the formation of pinacol benzyl boronate through borylation could have various molecular and cellular effects depending on the context .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of catalysts can enable its reactions . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect its reactivity and stability.

Scientific Research Applications

  • Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

  • Biology: Employed in the development of bioactive compounds and probes for biological studies.

  • Medicine: Potential use in drug discovery and development, especially in the design of boronic acid-based drugs.

  • Industry: Utilized in materials science for the creation of advanced materials with specific properties.

Comparison with Similar Compounds

  • Phenylboronic Acid: A simpler boronic acid derivative without the cyclopropane ring.

  • Cyclopropanecarbonitrile: A compound with a cyclopropane ring but lacking the boronic acid moiety.

  • Boronic Esters: Derivatives of boronic acids with different substituents.

Properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO2/c1-14(2)15(3,4)20-17(19-14)13-7-5-6-12(10-13)16(11-18)8-9-16/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSNJALXNOCBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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